methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 75028-30-7
VCID: VC11999244
InChI: InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3
SMILES: COC(=O)C1=NSC(=N1)Cl
Molecular Formula: C4H3ClN2O2S
Molecular Weight: 178.60 g/mol

methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate

CAS No.: 75028-30-7

Cat. No.: VC11999244

Molecular Formula: C4H3ClN2O2S

Molecular Weight: 178.60 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate - 75028-30-7

Specification

CAS No. 75028-30-7
Molecular Formula C4H3ClN2O2S
Molecular Weight 178.60 g/mol
IUPAC Name methyl 5-chloro-1,2,4-thiadiazole-3-carboxylate
Standard InChI InChI=1S/C4H3ClN2O2S/c1-9-3(8)2-6-4(5)10-7-2/h1H3
Standard InChI Key QMFONQYXSHGZTA-UHFFFAOYSA-N
SMILES COC(=O)C1=NSC(=N1)Cl
Canonical SMILES COC(=O)C1=NSC(=N1)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,4-thiadiazole ring, a heterocycle known for its electron-deficient nature and stability. Key substituents include:

  • Chlorine atom at position 5, which enhances electrophilic reactivity.

  • Methyl carboxylate group at position 3, contributing to solubility in polar solvents and serving as a handle for further derivatization .

The SMILES notation COC(=O)C1=NSC(=N1)Cl\text{COC(=O)C1=NSC(=N1)Cl} and InChIKey QMFONQYXSHGZTA-UHFFFAOYSA-N\text{QMFONQYXSHGZTA-UHFFFAOYSA-N} uniquely define its connectivity and stereochemical features .

Spectroscopic and Physicochemical Data

Predicted Collision Cross Sections (CCS):

Adductm/zCCS (Ų)
[M+H]+178.96765132.7
[M+Na]+200.94959144.5
[M-H]-176.95309132.4
[M]+177.95982134.8

These values, derived from ion mobility spectrometry, aid in its identification in complex mixtures .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via heterocyclization reactions involving thiosemicarbazides or acylated precursors. A common route involves:

  • Reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions.

  • Chlorination of intermediate thiadiazole derivatives using agents like SOCl2\text{SOCl}_2 or PCl5\text{PCl}_5.

Key parameters influencing yield and purity include:

  • Solvent choice (e.g., acetonitrile or dichloromethane).

  • Temperature control (reflux at 80–100°C).

  • Reaction time (typically 6–12 hours).

Industrial-Scale Considerations

Industrial production employs continuous flow reactors to optimize efficiency and scalability. Challenges include minimizing byproducts such as 5-chloro-1,3,4-thiadiazole isomers, which require chromatographic or recrystallization purification (e.g., using DMF/acetic acid mixtures).

Chemical Reactivity and Functionalization

Electrophilic Substitution

Applications in Research and Industry

Agrochemical Development

The compound’s electrophilic chlorine and ester moieties make it a candidate for synthesizing herbicides and fungicides. For instance, analogs with substituted phenyl groups demonstrate potent activity against Phytophthora infestans in crop protection trials.

Hazard CategoryRisk Statement
Acute ToxicityFatal if swallowed (H300)
Skin CorrosionCauses severe skin burns (H314)
Eye DamageCauses serious eye damage (H318)
Respiratory IrritationMay cause respiratory irritation (H335)

Research Gaps and Future Directions

  • Biological Activity Profiling: Systematic evaluation of its anticancer, antimicrobial, and antiviral potential.

  • Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.

  • Structure-Activity Relationships (SAR): Correlating substituent effects with bioactivity using computational models.

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